2-(3-Methyl-1-benzofuran-5-yl)acetonitrile
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Overview
Description
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is further substituted with a methyl group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with acetonitrile derivatives. For instance, the reaction of 3-methyl-2-hydroxybenzaldehyde with acetonitrile in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yields and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the synthesis of benzofuran derivatives . Additionally, microwave-assisted synthesis has been explored for the efficient production of benzofuran compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Benzofuran carboxylic acids.
Reduction: Benzofuran amines.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The biological activity of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is attributed to its ability to interact with various molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes involved in cancer cell proliferation or bacterial growth . The compound’s mechanism of action often involves binding to specific proteins or enzymes, thereby disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-2-benzofuran-1-yl)acetonitrile
- 2-(3-Methyl-1-benzofuran-4-yl)acetonitrile
- 2-(3-Methyl-1-benzofuran-6-yl)acetonitrile
Uniqueness
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzofuran derivatives . The presence of the nitrile group also provides additional functionalization opportunities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H9NO |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(3-methyl-1-benzofuran-5-yl)acetonitrile |
InChI |
InChI=1S/C11H9NO/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3 |
InChI Key |
OGQPRFDMBZYPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)CC#N |
Origin of Product |
United States |
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